molecular formula C7H12O2 B073839 (Z)-2-Heptenoic acid CAS No. 1577-31-7

(Z)-2-Heptenoic acid

Cat. No.: B073839
CAS No.: 1577-31-7
M. Wt: 128.17 g/mol
InChI Key: YURNCBVQZBJDAJ-WAYWQWQTSA-N
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Description

(Z)-2-Heptenoic acid (CAS 1577-31-7) is an unsaturated carboxylic acid with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol. It is characterized by a seven-carbon chain with a cis-configured double bond at the α,β-position (C2–C3). Key physical properties include a density of 0.940 g/cm³ at 22°C, a boiling point of 117°C at 16 Torr, and a predicted pKa of ~4.0 .

This compound serves as a critical substrate in enzymatic studies, particularly in reactions catalyzed by unspecific peroxygenases (UPOs). UPOs from Chaetomium globosum (CglUPO), Agrocybe aegerita (AaeUPO), and Marasmius rotula (MroUPO) convert this compound into epoxidized or hydroxylated derivatives, with product specificity depending on the enzyme . Additionally, this compound derivatives, such as cilastatin, are pharmacologically significant. Cilastatin (a sodium salt derivative) is used clinically to inhibit renal metabolism of the antibiotic imipenem, enhancing its efficacy .

Properties

CAS No.

1577-31-7

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(Z)-hept-2-enoic acid

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/b6-5-

InChI Key

YURNCBVQZBJDAJ-WAYWQWQTSA-N

SMILES

CCCCC=CC(=O)O

Isomeric SMILES

CCCC/C=C\C(=O)O

Canonical SMILES

CCCCC=CC(=O)O

Other CAS No.

1577-31-7

Synonyms

(Z)-2-Heptenoic acid

Origin of Product

United States

Comparison with Similar Compounds

Geometric Isomerism

The (Z)-isomer of 2-heptenoic acid differs from its (E)-isomer (trans-2-heptenoic acid, CAS 10352-88-2) in stereochemistry, impacting physical properties and reactivity. For example:

Property (Z)-2-Heptenoic Acid (E)-2-Heptenoic Acid
Boiling Point (°C) 117 (16 Torr) Not reported
Density (g/cm³) 0.940 Not reported
Enzymatic Reactivity High (UPO substrates) Lower activity

The cis configuration in this compound facilitates enzyme binding in UPO-catalyzed reactions, whereas the trans isomer may exhibit steric hindrance .

Chain-Length Analogues

Unsaturated carboxylic acids with varying chain lengths and double-bond positions exhibit distinct behaviors:

Compound Chain Length Double Bond Position Key Properties/Reactivity
trans-2-Hexenoic acid C6 α,β Minimal UPO conversion
This compound C7 α,β Optimal UPO substrate; epoxidation/hydroxylation
trans-2-Octenoic acid C8 α,β Diverse oxidation products (e.g., keto derivatives via MroUPO)
trans-2-Nonenoic acid C9 α,β Most diverse product spectrum with UPOs

Shorter-chain analogs (e.g., C5–C6) are less reactive in UPO systems, while longer chains (C8–C9) undergo overoxidation or form keto products .

Reactivity in Enzymatic Systems

UPO-catalyzed reactions of this compound and analogs yield position-specific products:

Substrate Enzyme Primary Products
This compound CglUPO C4 hydroxylation, epoxidation
AaeUPO C2 hydroxylation, epoxidation
MroUPO C2, C3, C4 hydroxylation
trans-2-Octenoic acid MroUPO Keto products via gem-diols
trans-2-Nonenoic acid All UPOs Epoxides, hydroxylated, keto

This compound represents the minimum chain length (C7) for efficient UPO conversion, while trans-2-hexenoic acid (C6) is poorly utilized .

Thermophysical and Spectroscopic Properties

The SAFT-gMie group-contribution model predicts vapor-liquid equilibria for this compound and analogs like 3-methyl-2-butenoic acid and 3-pentenoic acid. Experimental data show deviations <5% between predicted and observed vapor pressures, confirming the model’s reliability for branched and unsaturated acids .

Q & A

Q. What are the established synthetic routes for (Z)-2-Heptenoic acid, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis of this compound typically employs stereoselective methods such as:

  • Horner-Wadsworth-Emmons reaction : Optimize stereochemistry using phosphonate esters and aldehydes under controlled pH (e.g., NaH/THF) to favor (Z)-isomer formation .
  • Wittig reaction : Use stabilized ylides and low temperatures to reduce isomerization. Confirm stereochemistry via 1H^{1}\text{H} NMR coupling constants (J ≈ 10–12 Hz for trans vs. J ≈ 6–8 Hz for cis) .
  • Catalytic hydrogenation : Employ Lindlar catalyst for partial hydrogenation of alkynes to (Z)-alkenes. Monitor reaction progress with GC-MS to prevent over-reduction .

Key Considerations : Solvent polarity, temperature, and catalyst choice critically impact stereochemical purity. Validate outcomes with 2D NMR (e.g., NOESY) to confirm spatial proximity of substituents .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for isomerization risks?

Methodological Answer:

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Identify olefinic protons (δ 5.2–6.0 ppm) and carboxyl groups (δ 170–180 ppm). Use 1H^{1}\text{H}-1H^{1}\text{H} COSY to confirm conjugation patterns .
  • IR Spectroscopy : Detect carboxyl C=O stretching (~1700 cm1^{-1}) and C=C stretching (~1650 cm1^{-1}) .
  • GC-MS : Monitor thermal stability during analysis; use low injection temperatures (<200°C) to avoid Z-to-E isomerization artifacts .

Validation : Cross-reference with NIST spectral databases for analogous α,β-unsaturated acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., ΔHf_\text{f}f​, solubility) of this compound across studies?

Methodological Answer:

  • Comparative Meta-Analysis : Systematically evaluate experimental conditions (e.g., purity standards, solvent systems) from conflicting studies. Use tools like PRISMA frameworks to identify methodological biases .
  • Purity Assessment : Replicate measurements using ultra-high-purity samples (≥99.9%) verified by HPLC. Isolate degradation products via preparative chromatography .
  • Computational Validation : Apply density functional theory (DFT) to calculate thermodynamic parameters (e.g., Gibbs free energy) and compare with empirical data .

Q. What computational chemistry approaches are suitable for modeling the conformational dynamics of this compound in solution-phase studies?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (e.g., water, DMSO) to study torsional rotations and hydrogen-bonding interactions .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze carboxylate group reactivity in enzymatic binding pockets. Validate with experimental kinetic data .
  • Solvent Accessibility Analysis : Calculate solvent-accessible surface area (SASA) to predict aggregation tendencies in aqueous media .

Q. How does the presence of trace metal impurities affect catalytic applications of this compound, and what purification methods address this?

Methodological Answer:

  • Impact of Impurities : Trace metals (e.g., Fe3+^{3+}, Cu2+^{2+}) may catalyze unwanted oxidation or dimerization. Characterize via ICP-MS .
  • Purification Strategies :
    • Chelation : Treat with EDTA or ion-exchange resins to sequester metals .
    • Distillation : Use short-path distillation under reduced pressure to isolate high-purity fractions .

Q. What experimental designs mitigate isomerization during kinetic studies of this compound in enzymatic reactions?

Methodological Answer:

  • Temperature Control : Conduct assays at ≤25°C to reduce thermal energy-driven isomerization .
  • Real-Time Monitoring : Use stopped-flow UV-Vis spectroscopy to track reaction progress at millisecond resolution .
  • Enzyme Engineering : Employ site-directed mutagenesis to modify active-site residues that stabilize the (Z)-configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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